REACTION_SMILES
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[Cl:1][c:2]1[c:3]([F:12])[c:4]([C:5](=[O:6])[OH:7])[cH:8][cH:9][c:10]1[F:11].[OH2:22].[OH:18][N+:19]([O-:20])=[O:21].[S:13](=[O:14])(=[O:15])([OH:16])[OH:17]>>[Cl:1][c:2]1[c:3]([F:12])[c:4]([C:5](=[O:6])[OH:7])[cH:8][c:9]([N+:19](=[O:18])[O-:20])[c:10]1[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(F)c(Cl)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)c1cc([N+](=O)[O-])c(F)c(Cl)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |